4-(Dimethylamino)chalcone

Vue d'ensemble

Description

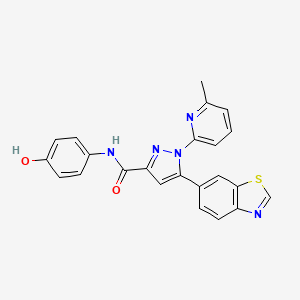

4-(Dimethylamino)chalcone and its derivatives are a class of compounds that have been extensively studied due to their interesting photophysical properties and potential applications in various fields. These compounds are characterized by the presence of a dimethylamino group attached to a chalcone structure, which is a two-ring system with an open-chain of three carbon atoms between the rings. The presence of the dimethylamino group significantly influences the chemical behavior and properties of these molecules.

Synthesis Analysis

The synthesis of dimethylamino chalcone derivatives has been achieved through various methods. One approach involves the Claisen-Schmidt reaction, which is a condensation of substituted acetophenones with substituted benzaldehydes in the presence of an aqueous alcoholic alkali solution . Another method includes the BF3-aided lithiation of 4-dimethylaminopyridine with lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), followed by chalcogen insertion and electrophilic quenching reactions to produce pyridylchalcogenides . Additionally, a series of nine dimethylamino-chalcone derivatives were synthesized and screened for biological activity .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various analytical techniques. X-ray crystallography has revealed close to planarity structures in some derivatives, such as the 4'-aminoflavylium compound, which shows a torsion angle of only 2.3 degrees between the benzopyrylium and benzene ring . Single crystal X-ray studies have also been reported for other derivatives, revealing interesting conformational aspects such as cis, trans conformations and π-π stacking interactions .

Chemical Reactions Analysis

Dimethylamino chalcone derivatives undergo a complex network of chemical reactions that are influenced by factors such as pH and light excitation. For instance, the 4'-dimethylaminoflavylium ion can exist in nine different forms in aqueous solution, with its photochromic properties being investigated through pH jump experiments . The influence of functional groups on the photophysical properties of these compounds has also been studied, showing that electron-withdrawing groups can cause a red shift, while electron-donating groups can lead to a blue shift in the absorption and fluorescence spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino chalcone derivatives are significantly affected by their functional groups and the environment. For example, the absorption spectra of these compounds typically show a wavelength band in the range of 404–429 nm, while the fluorescence spectra exhibit a band at 470–535 nm . The photophysical properties, such as absorption, fluorescence, Stokes shift, and amplified spontaneous emission (ASE), are also influenced by the solvent used . Additionally, some derivatives have been found to inhibit the production of nitric oxide and PGE(2) in cell lines, indicating potential anti-inflammatory properties .

Applications De Recherche Scientifique

Fluorescent Chemosensor Development

4-(Dimethylamino)chalcone derivatives have been utilized in the development of highly selective fluorescent chemosensors. For example, a chalcone derivative exhibited distinct green fluorescence and stability in buffer solutions, functioning as a selective cyanide anion probe via a turn-on fluorescence mechanism. This has implications for practical applications in biological and environmental systems (Yang et al., 2015).

Metal Complex Synthesis and DNA Interaction

4-(Dimethylamino)chalcone analogues have been synthesized as metal complexes, showing significant interactions with DNA. These interactions were studied using various techniques, confirming DNA intercalation. Additionally, these compounds underwent theoretical studies using DFT/B3LYP calculations, revealing insights into their chemical reactivity, binding energy, and potential antimicrobial activity (Atlam et al., 2018).

Sensor Development for Iron Ions

Chalcone derivatives have been used to develop optochemical sensors for detecting iron ions. A particular chalcone derivative showed a gradual quenching of fluorescence upon addition of Fe3+ ion, indicating the formation of a complex. This sensor exhibited excellent selectivity and was applied for the determination of iron ions in practical applications like multi-vitamin tablets (Wei et al., 2011).

Photopolymerization and 3D/4D Applications

4-(Dimethylamino)chalcone derivatives have been explored for photopolymerization and 3D/4D applications. These natural dyes, when used with certain photoinitiating systems, can initiate radical and cationic polymerization processes, facilitating the fabrication of stereoscopic 3D patterns with reversible swelling properties, relevant for 4D printing (Chen et al., 2021).

Antifungal Agent Development

Novel chalcones containing 4-(dimethylamino) groups have been synthesized and shown to possess significant antifungal activities. These compounds, synthesized through Claisen-Schmidt reactions and other chemical processes, demonstrated varying degrees of effectiveness against fungal species, providing insights into their potential as antifungal agents (Illicachi et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-(Dimethylamino)chalcone (DMAC) has been found to primarily target myeloperoxidase , an enzyme involved in the immune response . It also interacts with muscarinic and opioid receptors . These targets play a crucial role in the body’s response to pain and inflammation .

Mode of Action

DMAC inhibits the activity of myeloperoxidase, thereby reducing the formation of hypochlorous acid (HOCl), a potent oxidant involved in the body’s immune response . In addition, DMAC exhibits an acute antinociceptive effect, which is the ability to reduce sensitivity to painful stimuli. This effect involves the interaction of DMAC with muscarinic and opioid receptors .

Biochemical Pathways

DMAC affects several biochemical pathways. It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 macrophages . These molecules are key players in the inflammatory response. DMAC also influences the signaling pathways of melanogenesis regulation .

Result of Action

The action of DMAC results in significant molecular and cellular effects. It has been found to effectively attenuate vincristine-induced peripheral neuropathy (VIPN) in mice . This is achieved by significantly attenuating thermal hyperalgesia and mechanical allodynia, and preventing macrophage proinflammatory polarization . DMAC also promotes melanin production by upregulating certain proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMAC. For instance, the presence of reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Moreover, the compound’s action can be influenced by the presence of other substances, such as LPS in the case of its anti-inflammatory activity

Propriétés

IUPAC Name |

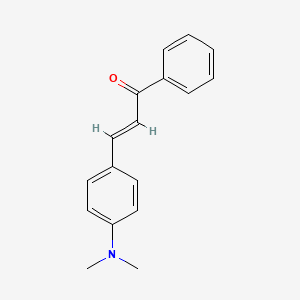

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)chalcone | |

CAS RN |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-(Dimethylamino)chalcone synthesized, and what factors influence its yield?

A1: 4-(Dimethylamino)chalcone can be synthesized using Microwave-Assisted Organic Synthesis (MAOS) with 4-(dimethylamino)benzaldehyde and acetophenone in the presence of NaOH as a base []. The concentration of NaOH significantly influences the reaction yield. Research shows that a 50% NaOH concentration results in the most optimal yield (90.9±0.68%) compared to 40% and 60% concentrations [].

Q2: What are the predicted pharmacokinetic properties of 4-(Dimethylamino)chalcone?

A2: Computational analysis using the SwissADME web server suggests that 4-(Dimethylamino)chalcone adheres to Lipinski's Rule of Five, indicating favorable drug-like properties []. Additionally, predictions suggest it possesses good gastrointestinal absorption and potential to cross the blood-brain barrier (BBB) [].

Q3: How does the structure of 4-(Dimethylamino)chalcone relate to its fluorescent properties?

A3: The presence of the dimethylamino group and the extended conjugated system in 4-(Dimethylamino)chalcone contribute to its fluorescent properties. Modifications to this structure, such as extending the conjugation by increasing the number of central double bonds, lead to bathochromic shifts in absorption and fluorescence peaks []. This indicates enhanced intramolecular charge transfer (ICT), resulting in near-infrared fluorescence, which is highly desirable for applications like bioimaging.

Q4: What biological activities have been reported for 4-(Dimethylamino)chalcone?

A4: 4-(Dimethylamino)chalcone has demonstrated promising antinociceptive effects in mice models, showing efficacy against both acute and neuropathic pain []. In the case of vincristine-induced peripheral neuropathy, treatment with 4-(Dimethylamino)chalcone attenuated thermal hyperalgesia and mechanical allodynia while also preventing pro-inflammatory macrophage polarization within the sciatic nerve [].

Q5: How does 4-(Dimethylamino)chalcone compare to other chalcone derivatives in terms of antiproliferative activity?

A5: Research has shown that heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone exhibit strong antiproliferative activity against various human cancer cell lines []. Notably, a complex containing the bulky N-donor ligand bphen displayed the highest cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM and demonstrated good selectivity with low toxicity against healthy human cells []. This suggests that incorporating 2′-hydroxy-4-(dimethylamino)chalcone into metal complexes could be a promising strategy for developing anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

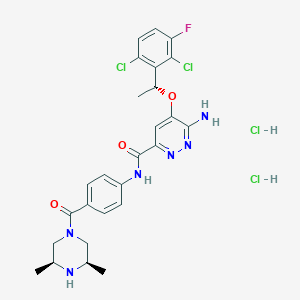

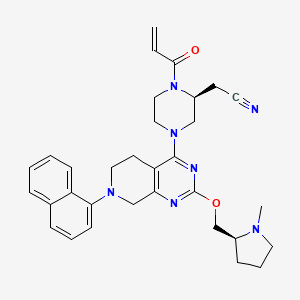

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

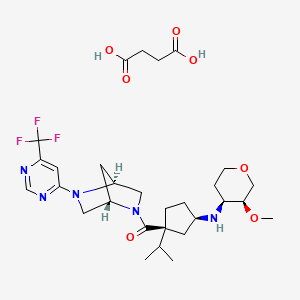

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

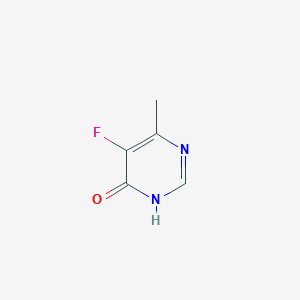

![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)

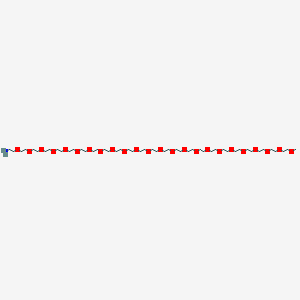

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)